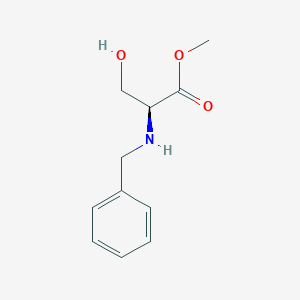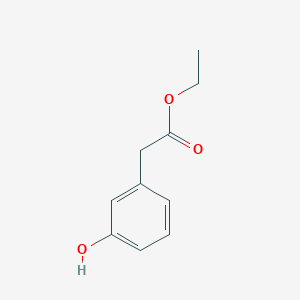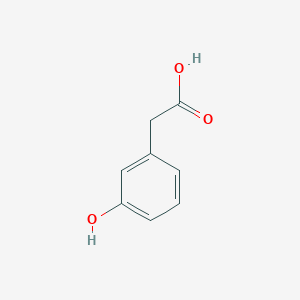
Sphondin
Overview
Description
Sphondin is a member of the class of compounds known as angular furanocoumarins . It is practically insoluble in water and is an extremely weak basic compound . Sphondin has anticonvulsant, anti-inflammatory, and anti-proliferative activities . It possesses an inhibitory effect on IL-1beta-induced increase in the level of COX-2 protein and PGE (2) release in A549 cells .
Synthesis Analysis
The enzymes for the synthesis of sphondin have not been isolated to date . More research is needed to understand the synthesis process of sphondin.Molecular Structure Analysis
Sphondin has a molecular formula of C12H8O4 . It has a total of 26 bonds, including 18 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 ester (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
Sphondin appears as white-like needle-like crystals . It is soluble in organic solvents such as methanol, ethanol, DMSO, etc .Scientific Research Applications
Inhibition of Hepatitis B Virus (HBV) Replication
Sphondin has been found to efficiently block HBsAg production and cccDNA transcription, which are crucial steps in the replication of the Hepatitis B virus (HBV) . This is achieved through promoting HBx degradation . The compound was found to be highly effective and low-cytotoxic .
Anti-Inflammatory Properties
Sphondin, a furanocoumarin derivative isolated from Heracleum laciniatum, has been shown to possess an inhibitory effect on IL-1β-induced increase in the level of COX-2 protein and PGE 2 release in A549 cells . This suggests that sphondin may have potential therapeutic applications as an anti-inflammatory drug, particularly in the context of airway inflammation .
Suppression of NF-κB Activity
The inhibitory mechanism of sphondin on IL-1β-induced COX-2 expression may be, at least in part, through suppression of NF-κB activity . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mechanism of Action
Target of Action
Sphondin primarily targets the HBx protein of the Hepatitis B virus (HBV) . HBx is a key regulatory protein that plays a crucial role in the replication of HBV, making it a significant target for antiviral strategies .
Mode of Action
Sphondin interacts with its target, the HBx protein, by preferentially binding to it at residue Arg72 . This binding leads to an increased degradation of the HBx protein via the 26S proteasome . As a result, the recruitment of HBx to cccDNA is significantly reduced .
Biochemical Pathways
The interaction of Sphondin with the HBx protein affects the cccDNA transcriptional activity, a critical step in the HBV replication process . Sphondin markedly inhibits cccDNA transcriptional activity without affecting the cccDNA level . This leads to a decrease in both intracellular HBsAg production and HBV RNA levels .
Result of Action
The molecular and cellular effects of Sphondin’s action include the inhibition of both intracellular HBsAg production and HBV RNA levels . By promoting the degradation of the HBx protein, Sphondin effectively inhibits cccDNA transcription and HBsAg expression .
Safety and Hazards
properties
IUPAC Name |
6-methoxyfuro[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-14-9-6-7-2-3-10(13)16-11(7)8-4-5-15-12(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCJNIBLOSKIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C3C(=C1)C=CC(=O)O3)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197481 | |
| Record name | Sphondin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sphondin | |
Color/Form |
White powder | |
CAS RN |
483-66-9 | |
| Record name | Sphondin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphondin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphondin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sphondin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sphondin exhibits antiviral activity against HBV by binding to the HBx protein, specifically at the Arg72 residue. [] This interaction promotes the degradation of HBx via the 26S proteasome pathway. []
A: HBx protein is crucial for HBV replication as it facilitates the transcription of the viral covalently closed circular DNA (cccDNA). [] By promoting HBx degradation, Sphondin reduces HBx recruitment to cccDNA, thereby inhibiting cccDNA transcription and subsequently, the production of HBsAg (Hepatitis B surface antigen). []
ANone: The molecular formula of Sphondin is C15H12O4, and its molecular weight is 256.25 g/mol.
A: While the provided papers mention the use of spectroscopic methods like H1NMR, IR, C NMR, and DEPT-135 for Sphondin identification, [, , ] specific spectroscopic data is not detailed within the text.
ANone: The research papers do not indicate any catalytic properties associated with Sphondin. Its primary mode of action is through binding and promoting protein degradation.
ANone: The provided research papers primarily focus on the biological activity, chemical characterization, and some aspects of Sphondin's mechanism of action. They do not provide sufficient information to answer questions related to aspects 5-26.
A: Early research identified Sphondin as a phototoxic compound present in plants like Heracleum laciniatum. [, , , ] Studies on its phototoxic potential and action spectrum were conducted, highlighting its ability to induce photosensitivity. [, , ]
A: Research indicates that Sphondin exhibits inhibitory effects on the growth of human bladder carcinoma cell line E-J in vitro. [] Additionally, it displays antifungal activity against citrus fungus pathogens. [] These findings suggest potential applications of Sphondin in oncology and agriculture.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4S,5R)-4-Hydroxy-5-[(1S)-1-hydroxy-2-methylpropyl]-3-methyl-2-pyrrolidinone-5-carboxylic Acid](/img/structure/B16567.png)
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B16569.png)
![(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one](/img/structure/B16570.png)

![(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester](/img/structure/B16575.png)



![Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate](/img/structure/B16580.png)



